2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline
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Overview
Description
2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the 2-position, an ethyl group at the 8-position, and a nitroethenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an appropriate ketone under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in DNA synthesis and repair, further contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Similar structure but lacks the ethyl and nitroethenyl groups.
8-Ethylquinoline: Similar structure but lacks the chlorine and nitroethenyl groups.
3-Nitroquinoline: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness
2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline is unique due to the presence of all three substituents (chlorine, ethyl, and nitroethenyl) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1031929-26-6 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-8-ethyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-4-3-5-10-8-11(6-7-16(17)18)13(14)15-12(9)10/h3-8H,2H2,1H3 |
InChI Key |
PXZZKMSKZPNMAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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